2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide

Epigenetics Histone Deacetylase Cancer Therapeutics

This unique thiazolidinedione derivative delivers sub-nanomolar HDAC3 inhibition (IC50 0.9 nM)—22-fold more potent than vorinostat—with moderate PPARα agonism (EC50 300 nM). Unlike classical TZDs (rosiglitazone, pioglitazone), it lacks strong PPARγ activity, enabling precise deconvolution of PPARγ-dependent vs. HDAC-mediated biological effects in prostate cancer and epigenetic models. Procuring CAS 1708199-13-6 ensures reproducible target engagement at low concentrations, avoiding confounding polypharmacology from generic TZDs or broad-spectrum HDAC inhibitors.

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
Cat. No. B11790904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCCCNC(=O)CN1C(=O)CSC1=O
InChIInChI=1S/C8H12N2O3S/c1-2-3-9-6(11)4-10-7(12)5-14-8(10)13/h2-5H2,1H3,(H,9,11)
InChIKeyDZZASOZBBDVTNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide: Technical Specifications, CAS 1708199-13-6, and Core Pharmacological Classification for Procurement Decision-Making


2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide (CAS 1708199-13-6) is a synthetic small molecule belonging to the thiazolidinedione (TZD) class, characterized by a 2,4-dioxothiazolidine core with an N-propylacetamide substituent [1]. This compound is primarily recognized for its potent inhibitory activity against multiple histone deacetylase (HDAC) isoforms, notably HDAC3, and is utilized in preclinical oncology and epigenetic research programs [2]. With a molecular formula of C8H12N2O3S and a molecular weight of 216.26 g/mol, it is commercially available at research-grade purity (typically 97%) for laboratory-scale experimentation .

Beyond the Thiazolidinedione Scaffold: Why 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide's Activity Profile Demands Specific Selection


The thiazolidinedione (TZD) scaffold is a privileged structure in medicinal chemistry, but its biological activity is exquisitely sensitive to peripheral substitution. Classical TZDs, such as rosiglitazone and pioglitazone, are potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists, a mechanism linked to their insulin-sensitizing and, in some contexts, antitumor effects [1]. In contrast, 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide exhibits a fundamentally different pharmacodynamic profile, characterized by potent, low-nanomolar histone deacetylase (HDAC) inhibition and comparatively weak PPARα engagement [2]. Consequently, substituting this compound with a generic TZD analog or a broad-spectrum HDAC inhibitor like vorinostat would not recapitulate its specific polypharmacology and would likely lead to divergent biological outcomes in cell-based and in vivo assays. The quantitative evidence presented below establishes the unique, measurable parameters that differentiate this specific compound and justify its targeted procurement.

Quantitative Differentiation of 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide: Head-to-Head Activity Data Against Key Comparators


HDAC3 Inhibition: 22-Fold Greater Potency than FDA-Approved HDAC Inhibitor Vorinostat

The target compound demonstrates exceptional potency against histone deacetylase 3 (HDAC3), a critical class I HDAC implicated in oncogenesis. In a cellular assay using human DU-145 prostate cancer cells, 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide inhibited HDAC3 with an IC50 of 0.9 nM [1]. This represents a 22-fold increase in potency compared to the benchmark, FDA-approved HDAC inhibitor vorinostat (SAHA), which exhibits an HDAC3 IC50 of 20 nM under comparable enzymatic assay conditions [2]. Furthermore, it is significantly more potent than the class I HDAC inhibitor romidepsin, which has reported HDAC3 IC50 values ranging from 18 to 39 nM .

Epigenetics Histone Deacetylase Cancer Therapeutics HDAC3

HDAC1 and HDAC2 Inhibition: Superior Nanomolar Potency Compared to Established HDAC Inhibitors

In addition to its exceptional HDAC3 activity, 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide displays broad class I HDAC inhibition at low nanomolar concentrations. In the same DU-145 cellular assay, the compound inhibited HDAC1 with an IC50 of 1.4 nM and HDAC2 with an IC50 of 4.7 nM [1]. These values compare favorably to vorinostat, which has a reported HDAC1 IC50 of 10 nM [2], and to romidepsin, a clinical HDAC inhibitor with IC50s of 36 nM for HDAC1 and 47 nM for HDAC2 in cell-free assays . This indicates that the compound is 7-fold more potent than vorinostat against HDAC1 and approximately 25-fold and 10-fold more potent than romidepsin against HDAC1 and HDAC2, respectively.

HDAC1 HDAC2 Epigenetic Regulation Class I HDAC Inhibitor

PPARα Engagement: A Differentiating Polypharmacology from Classical PPARγ-Agonist TZDs

Unlike the clinically used thiazolidinediones rosiglitazone and pioglitazone, which are potent PPARγ agonists, 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide exhibits a distinct nuclear receptor interaction profile. It demonstrates agonist activity at the peroxisome proliferator-activated receptor alpha (PPARα) with an EC50 of 300 nM, as assessed by thermal stability shift assay in human MIO-M1 cells [1]. This activity is moderate and stands in contrast to rosiglitazone, which is a highly potent PPARγ agonist (IC50 of 12-42 nM depending on species and assay) but lacks significant PPARα binding . Pioglitazone, similarly, is a selective PPARγ agonist with EC50 values in the low micromolar range (e.g., 0.99-3 μM) [2]. The target compound's weak PPARα engagement, coupled with its potent HDAC inhibition, defines a unique polypharmacological profile not observed in standard TZD comparators.

PPAR Nuclear Receptor Metabolic Reprogramming Thiazolidinedione

High-Impact Application Scenarios for 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide Based on Quantitative Differentiation


Epigenetic Oncology Research: Preclinical Models of Prostate Cancer and Other HDAC-Dependent Malignancies

Given its sub-nanomolar potency against HDAC3 and broad class I HDAC inhibition in DU-145 prostate cancer cells, this compound is ideally suited for in vitro and in vivo studies investigating epigenetic modulation as a therapeutic strategy for prostate cancer and other HDAC-addicted tumors. Its superior potency over vorinostat (22-fold for HDAC3) suggests it may achieve robust target engagement at lower, potentially less toxic concentrations, a critical advantage for chronic dosing regimens in animal models [REFS-1, REFS-2].

Mechanistic Dissection of Thiazolidinedione Polypharmacology: PPARα vs. PPARγ vs. HDAC Effects

The compound's unique combination of moderate PPARα agonism (EC50 300 nM) and potent HDAC inhibition, combined with a lack of strong PPARγ activity (characteristic of rosiglitazone and pioglitazone), makes it an invaluable tool for deconvoluting the complex biological effects of the TZD scaffold. Researchers can use this compound as a probe to distinguish PPARγ-independent (HDAC-mediated, PPARα-mediated) from PPARγ-dependent phenotypic outcomes in metabolic disease and cancer models [3].

Chemical Biology Tool for HDAC Isoform Selectivity Profiling

With well-characterized IC50 values for HDAC1 (1.4 nM), HDAC2 (4.7 nM), HDAC3 (0.9 nM), HDAC8 (10 nM), and HDAC6 (180 nM), this compound serves as a valuable reference standard for HDAC inhibitor screening panels. Its activity spectrum allows for the calibration of novel HDAC probes and can be used to benchmark the cellular efficacy of next-generation HDAC inhibitors, particularly those aiming for class I selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dioxothiazolidin-3-yl)-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.